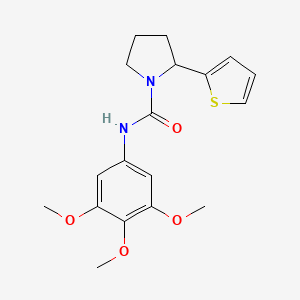![molecular formula C21H13ClN2OS3 B4758600 10-[(1,3-benzothiazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine](/img/structure/B4758600.png)
10-[(1,3-benzothiazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine
Vue d'ensemble
Description
10-[(1,3-benzothiazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine is a complex organic compound that belongs to the class of phenothiazines Phenothiazines are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(1,3-benzothiazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine typically involves the condensation of 2-aminobenzenethiol with aromatic aldehydes or acyl chlorides, followed by cyclization reactions . The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine . Industrial production methods may involve more efficient and scalable processes, including microwave irradiation and one-pot multicomponent reactions .
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while nucleophilic substitution can produce various substituted derivatives .
Applications De Recherche Scientifique
10-[(1,3-benzothiazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Phenothiazine derivatives are known for their antipsychotic and anti-tubercular activities.
Mécanisme D'action
The mechanism of action of 10-[(1,3-benzothiazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity . The pathways involved may include inhibition of bacterial enzymes, leading to antibacterial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenothiazine: The parent compound with similar biological activities.
Chlorpromazine: A well-known antipsychotic drug with a similar structure.
Thioridazine: Another phenothiazine derivative used in medicine.
Uniqueness
10-[(1,3-benzothiazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzothiazole moiety enhances its potential as an enzyme inhibitor and its chloro group allows for further functionalization .
Propriétés
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-chlorophenothiazin-10-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2OS3/c22-13-9-10-19-16(11-13)24(15-6-2-4-8-18(15)27-19)20(25)12-26-21-23-14-5-1-3-7-17(14)28-21/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDLVZUWUFDOQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4758519.png)
![{7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B4758523.png)

![1-(ethylsulfonyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-3-carboxamide](/img/structure/B4758547.png)
![PROPYL 2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4758551.png)
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4758567.png)
![7-benzyl-1,3,4,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B4758574.png)
![N-(4-ethoxyphenyl)-2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4758575.png)
![diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4758583.png)




![methyl (5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4758620.png)
